1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea
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Overview
Description
1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a methoxyphenyl group, a tert-butyl group, and a chloropyrimidinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl and tert-butyl groups, and the coupling with the chloropyrimidinyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-(benzyl)urea): Lacks the chloropyrimidinyl group.
1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-(2-chloropyrimidin-4-yl)urea): Lacks the benzyl group.
Uniqueness: The presence of both the chloropyrimidinyl and benzyl groups in 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H27ClN6O3 |
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Molecular Weight |
507.0 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-yl]-3-[[2-(2-chloropyrimidin-4-yl)oxyphenyl]methyl]urea |
InChI |
InChI=1S/C26H27ClN6O3/c1-26(2,3)21-15-22(33(32-21)18-9-11-19(35-4)12-10-18)30-25(34)29-16-17-7-5-6-8-20(17)36-23-13-14-28-24(27)31-23/h5-15H,16H2,1-4H3,(H2,29,30,34) |
InChI Key |
JLHGYNPBGGWGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2OC3=NC(=NC=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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